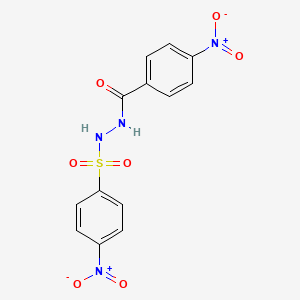

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide

Description

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide is a sulfonohydrazide derivative characterized by two nitro groups: one on the benzenesulfonyl moiety and another on the benzoyl substituent. This compound has been utilized as a starting material in green synthesis under solvent-free conditions, yielding products with good efficiency (Table 1, entries 5–6 in the referenced study) . The presence of dual nitro groups likely enhances its electrophilicity and thermal stability, making it reactive in condensation and cyclization reactions.

Properties

Molecular Formula |

C13H10N4O7S |

|---|---|

Molecular Weight |

366.31 g/mol |

IUPAC Name |

4-nitro-N'-(4-nitrophenyl)sulfonylbenzohydrazide |

InChI |

InChI=1S/C13H10N4O7S/c18-13(9-1-3-10(4-2-9)16(19)20)14-15-25(23,24)12-7-5-11(6-8-12)17(21)22/h1-8,15H,(H,14,18) |

InChI Key |

ANOUKDDKKWEMBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-nitrobenzoic acid with benzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of functionalized derivatives .

Scientific Research Applications

4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce nitro and sulfonohydrazide functionalities into target molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 4-Nitro-N’-(4-nitrobenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the sulfonohydrazide moiety can form stable complexes with metal ions or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Properties of Selected Sulfonohydrazides

Key Observations:

- Thiazole Derivatives : Compounds with thiazole rings (e.g., entries 2 and 4) exhibit higher melting points (>200°C) compared to benzylidene derivatives (~200°C), likely due to increased aromatic stacking and hydrogen bonding from thiazole’s heterocyclic nature .

- Nitro vs. Chloro Substituents : Nitro groups enhance thermal stability and electrophilicity, as seen in the higher melting points of nitro-containing compounds (e.g., 219–222°C for entry 2) versus chloro-substituted analogs (206–208°C for entry 4) .

- Benzylidene vs. Benzoyl : Benzylidene derivatives (e.g., entry 3) show distinct IR peaks for C=N (1601–1602 cm$^{-1}$) and C=O (1740 cm$^{-1}$), absent in the target compound .

Biological Activity

4-Nitro-N'-(4-nitrobenzoyl)benzenesulfonohydrazide is a nitro-substituted hydrazide compound that has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.31 g/mol. Its structure features two nitro groups and a sulfonamide moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₄O₅S |

| Molecular Weight | 342.31 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

The biological activity of nitro compounds like this compound often involves the reduction of the nitro group to form reactive intermediates. These intermediates can bind to cellular macromolecules such as DNA and proteins, leading to various biological effects including:

- Antimicrobial Activity : Nitro compounds exhibit significant antimicrobial properties by generating reactive oxygen species (ROS) that damage microbial DNA and proteins .

- Anti-inflammatory Effects : The compound may inhibit the activity of inducible nitric oxide synthase (iNOS), reducing the production of pro-inflammatory mediators .

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. For instance, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have reported that the compound exhibits selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial membrane potential.

- HeLa Cell Line : IC50 = 15 µM

- MCF-7 Cell Line : IC50 = 20 µM

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various nitro compounds found that this compound displayed potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In a comparative study on the cytotoxic effects of nitro-substituted hydrazides, this compound was highlighted for its significant activity against cancer cell lines, prompting further exploration into its structure-activity relationship (SAR).

- Anti-inflammatory Potential : Research focused on the anti-inflammatory properties of nitro compounds revealed that this hydrazide effectively inhibited iNOS activity in macrophages, indicating its potential role in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.